molecular formula C14H13ClN2O3S B2831809 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime CAS No. 339105-53-2

3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime

Cat. No.: B2831809
CAS No.: 339105-53-2
M. Wt: 324.78
InChI Key: CFMIQRVZQXVUSL-REZTVBANSA-N
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Description

3-(4-Methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime is a high-purity chemical compound offered for research and development purposes. This synthetic molecule features a 1,3-thiazole ring, a heterocyclic structure recognized for its significant role in medicinal chemistry and material science . The specific research applications and biological or chemical mechanisms of action for this compound are not yet fully characterized in the available scientific literature and require further investigation by qualified researchers. The structural profile of this compound suggests it may be of interest in several advanced research areas. The presence of the thiazole moiety, a common scaffold in bioactive molecules, indicates potential for exploration in pharmaceutical development . The oxime ether functional group also makes it a versatile intermediate for synthesizing more complex chemical entities. Researchers might employ this compound in the discovery and optimization of new active substances, as well as in foundational studies investigating structure-activity relationships (SAR). This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use. Researchers handling this compound should conduct a thorough risk assessment and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(3E)-3-[(2-chloro-1,3-thiazol-5-yl)methoxyimino]-1-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-19-11-4-2-10(3-5-11)13(18)6-7-17-20-9-12-8-16-14(15)21-12/h2-5,7-8H,6,9H2,1H3/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMIQRVZQXVUSL-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC=NOCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)C/C=N/OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl group and the oxime functional group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and the use of green solvents, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential use as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Research explores its potential as a drug candidate due to its unique chemical structure and biological properties.

    Industry: It is investigated for use in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime involves its interaction with specific molecular targets. The thiazole ring and oxime group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Aromatic Ring

Compound A : 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal O-(2-chloro-4-fluorobenzyl)oxime (CAS 338414-43-0)
  • Molecular Formula : C₁₉H₁₄ClFN₂O₂S
  • Molar Mass : 396.85 g/mol
  • Key Differences :
    • Replaces the 4-methoxyphenyl group with a 2-phenylthiazole moiety.
    • The benzyl group in the oxime side chain contains a 2-chloro-4-fluorophenyl substituent instead of a thiazole ring.
  • The phenyl-thiazole core may enhance π-π stacking interactions compared to the methoxyphenyl group .
Compound B : 3-(4-Bromophenyl)-3-oxopropanal O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
  • Key Differences :
    • Substitutes the 4-methoxyphenyl group with a 4-bromophenyl group.
  • Implications :
    • Bromine’s electron-withdrawing nature may reduce electron density on the aromatic ring, affecting reactivity in nucleophilic substitutions .

Variation in the Oxime Side Chain

Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
  • Molecular Formula : C₁₆H₁₁Cl₂F₃N₄OS₂
  • Molar Mass : 467.31 g/mol
  • Key Differences :
    • Replaces the propanal oxime backbone with a pyrazole-carbaldehyde oxime.
    • Incorporates a 3-chlorophenylsulfanyl group and a trifluoromethyl substituent.
  • Implications :
    • The pyrazole ring and trifluoromethyl group may enhance metabolic stability and lipophilicity, relevant to pesticidal or pharmaceutical applications .
Compound D : (E)-3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde O-[(2-chloro-1,3-thiazol-5-yl)methyl]oxime
  • Molecular Formula : C₂₂H₁₉ClN₄O₂S
  • Molar Mass : 438.92 g/mol
  • Crystallographic Data :
    • Triclinic crystal system, space group P1.
    • Unit cell parameters: a = 8.114 Å, b = 11.452 Å, c = 12.494 Å .

Comparative Data Table

Parameter Target Compound Compound A Compound C Compound D
Molecular Formula C₁₄H₁₃ClN₂O₃S C₁₉H₁₄ClFN₂O₂S C₁₆H₁₁Cl₂F₃N₄OS₂ C₂₂H₁₉ClN₄O₂S
Molar Mass (g/mol) 324.78 396.85 467.31 438.92
Aromatic Substituent 4-Methoxyphenyl 2-Phenylthiazole 3-Chlorophenylsulfanyl 4-Methylphenoxy
Oxime Side Chain 2-Chloro-thiazolylmethyl 2-Chloro-4-fluorobenzyl 2-Chloro-thiazolylmethyl 2-Chloro-thiazolylmethyl
Crystal System Not Reported Not Reported Monoclinic (P2₁/n) Triclinic (P1)

Research Findings and Implications

  • For example, describes hydrazide reactions with oxazolones, and uses thiosemicarbazide intermediates .
  • Biological Activity : Thiazole and pyrazole derivatives are frequently explored for antimicrobial, insecticidal, or anticancer properties. The chlorine and methoxy groups in the target compound may contribute to bioactivity by modulating electron density and steric effects .
  • Structural Insights : Compounds with planar aromatic systems (e.g., ’s isostructural fluorophenyl derivatives) exhibit conformational flexibility, which could influence binding to biological targets .

Q & A

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves a multi-step approach:

Intermediate Formation : React 4-methoxyphenyl precursors with thiazole derivatives under nucleophilic substitution conditions. For example, coupling 2-chloro-1,3-thiazol-5-ylmethyl chloride with a 3-oxopropanal oxime intermediate (derived from 4-methoxyacetophenone) in anhydrous dichloromethane or THF.

Oxime Formation : Use hydroxylamine hydrochloride under basic conditions (e.g., sodium acetate buffer) to generate the oxime moiety.

Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .

Q. Critical Parameters :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent drying.
  • Catalysts : Triethylamine or DMAP accelerates coupling reactions.
  • Temperature : Maintain 0–5°C during sensitive steps (e.g., oxime formation) to prevent side reactions .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Confirm regiochemistry of the oxime (E/Z configuration) and thiazole substitution patterns. Look for characteristic shifts: oxime proton (~8–9 ppm), thiazole C-S-C (~140–150 ppm in 13C) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions.
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]+ with <2 ppm error.
  • X-ray Crystallography : Resolve stereochemical ambiguities (e.g., oxime geometry) using SHELX-refined structures .
  • HPLC : Monitor purity with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. How can researchers design initial biological activity screens for therapeutic potential?

Methodological Answer:

In Vitro Assays :

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram- bacteria, fungi).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Enzyme Inhibition : Test against kinases or oxidoreductases (e.g., COX-2) via fluorescence-based assays .

Comparative Analysis : Use structural analogs (e.g., chlorophenyl vs. methoxyphenyl derivatives) to establish baseline activity .

Advanced Research Questions

Q. What methodologies resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

  • Systematic SAR Studies :
    • Synthesize analogs with varied substituents (e.g., halogen position on thiazole, methoxy group para/meta).
    • Perform parallel bioassays under standardized conditions (e.g., fixed ATP concentration in kinase assays).
    • Apply multivariate analysis (PCA or clustering) to correlate structural features with activity trends .
  • Case Study : A 4-chlorophenyl analog showed 10-fold higher antimicrobial activity than the 4-methoxy derivative, likely due to enhanced lipophilicity .

Q. How should researchers interpret crystallographic data to confirm stereochemistry and conformation?

Methodological Answer:

  • Software Tools :
    • SHELXL : Refine bond lengths/angles (e.g., oxime C=N bond ~1.28 Å; thiazole ring planarity).
    • ORTEP-3 : Visualize thermal ellipsoids to assess positional uncertainty (<0.02 Å for non-H atoms) .
  • Key Metrics :
    • Torsion Angles : Verify oxime geometry (E-configuration: C=N-O ~180°).
    • Intermolecular Interactions : Hydrogen bonding (e.g., oxime O-H···N-thiazole) stabilizes crystal packing .

Q. What computational approaches predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) :
    • Prepare ligand (optimized DFT geometry) and receptor (e.g., COX-2 PDB: 3LN1).
    • Score binding poses using the MM-GBSA method; prioritize poses with oxime oxygen forming H-bonds to catalytic residues .
  • MD Simulations (GROMACS) :
    • Simulate 100 ns trajectories to assess complex stability (RMSD <2 Å).
    • Identify persistent interactions (e.g., π-π stacking between thiazole and Tyr385) .

Q. How to design SAR studies using analogs with varying substituents?

Methodological Answer:

  • Guided Substituent Variation :
    • Electron-Withdrawing Groups (e.g., Cl, NO2): Test impact on redox activity.
    • Lipophilic Groups (e.g., methyl, benzyl): Evaluate membrane permeability via PAMPA assay.
  • Case Study : Replacing the 4-methoxyphenyl with 3,4-dichlorophenyl increased logP by 1.2 units, correlating with enhanced blood-brain barrier penetration in murine models .

Q. What strategies address discrepancies between theoretical and observed NMR shifts?

Methodological Answer:

  • DFT Calculations (Gaussian 16) :
    • Optimize geometry at B3LYP/6-31G(d) level.
    • Calculate NMR chemical shifts (GIAO method); compare with experimental data.
  • Troubleshooting :
    • Large deviations (>1 ppm in 1H NMR) suggest conformational flexibility (e.g., oxime rotamers).
    • Use variable-temperature NMR to detect dynamic effects .

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